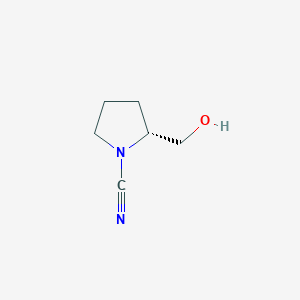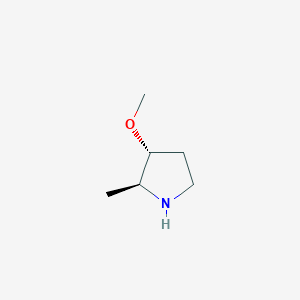![molecular formula C10H14N4O B13337748 (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the (S)-configuration indicates that the compound is optically active, which can be crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine typically involves multi-step organic reactions. One common method is the Gabriel Synthesis, which is used to produce primary amines from alkyl halides . This method ensures the selective creation of primary amines without the risk of over-alkylation.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts to ensure the (S)-configuration. The process might include steps such as nitration, reduction, and cyclization to form the imidazo[1,2-b]pyridazine core. The exact conditions would depend on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as an inhibitor or activator of specific enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(S)-7-(1-Methoxyethyl)-2-methylthiazolo[5,4-b]pyridin-6-amine: This compound shares a similar structure but has a thiazole ring instead of an imidazole ring.
Triazolopyridazine-based compounds: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine is unique due to its specific configuration and the presence of the imidazo[1,2-b]pyridazine core. This structure imparts distinct biological activities and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-amine |
InChI |
InChI=1S/C10H14N4O/c1-6-5-14-10(13-6)9(7(2)15-3)8(11)4-12-14/h4-5,7H,11H2,1-3H3/t7-/m0/s1 |
InChI Key |
MOPXUSZZPROBDP-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CN2C(=N1)C(=C(C=N2)N)[C@H](C)OC |
Canonical SMILES |
CC1=CN2C(=N1)C(=C(C=N2)N)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13337676.png)





![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)


![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)

![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
